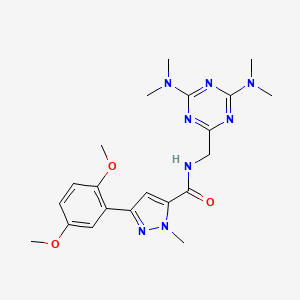

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a hybrid heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions. The triazine moiety is linked via a methylene bridge to a 1-methylpyrazole-5-carboxamide group, which is further substituted with a 2,5-dimethoxyphenyl ring at the 3-position.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N8O3/c1-27(2)20-23-18(24-21(25-20)28(3)4)12-22-19(30)16-11-15(26-29(16)5)14-10-13(31-6)8-9-17(14)32-7/h8-11H,12H2,1-7H3,(H,22,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDSTGIZPGGHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant biological activity. Its unique structure features a triazine ring and a pyrazole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The compound's structure allows for multiple interactions with biological targets, enhancing its potential efficacy in various applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₂₂N₆O₃ |

| Molecular Weight | 358.4 g/mol |

| Key Functional Groups | Triazine ring, Pyrazole moiety |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic pathways leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors and alter their signaling pathways.

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, making this compound a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that similar triazine derivatives exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 9 | Apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 6.72 | Cell cycle arrest |

In particular, the compound's ability to disrupt the FAK/Paxillin pathway has been noted as a mechanism that reduces tumor cell invasion characteristics .

Enzyme Interaction Studies

The compound's structural features enable it to act as a biochemical probe for studying enzyme interactions. For example:

- Target Enzymes : Protein kinases and phosphatases

- Effects Observed : Modulation of enzymatic activity leading to altered cellular signaling pathways.

Study on Antitumor Activity

A comprehensive study evaluated the effects of this compound on tumor cell lines. The results indicated significant inhibition of cell growth in A549 and HeLa cells:

- Experimental Design : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 6 μM.

- : The compound demonstrates promising anticancer properties warranting further investigation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. Studies have shown that derivatives of triazine and pyrazole can inhibit tumor growth by targeting specific enzymes and receptors involved in cancer progression. For instance, compounds designed with triazine frameworks have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Mechanism of Action

The mechanism by which N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects is attributed to its ability to interact with molecular targets such as kinases and receptors. This interaction can modulate signaling pathways critical for cell survival and proliferation. For example, triazine-based compounds have been shown to inhibit the activity of protein kinases involved in tumor growth .

Agricultural Science

Pesticidal Properties

The compound's unique structure also lends itself to applications in agricultural science as a potential pesticide or herbicide. Research into similar triazine derivatives has revealed their effectiveness in controlling various pests and plant diseases. These compounds can disrupt metabolic processes in target organisms, leading to reduced viability and growth .

Fungicidal Activity

In addition to insecticidal properties, studies have indicated that triazine-based compounds can exhibit fungicidal activity against a range of fungal pathogens. This makes them valuable in developing new agricultural treatments that are both effective and environmentally sustainable .

Materials Science

Polymer Development

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound's ability to act as a crosslinking agent can improve the mechanical strength and thermal stability of polymers. Such materials could find applications in coatings, adhesives, and composite materials used in various industries.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine-Pyrazole Hybrids

The compound shares structural motifs with 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1) and its derivatives (PTA-2, PTA-3) . Key differences include:

- Substituents on triazine: The target compound’s triazine is functionalized with dimethylamino groups, whereas PTA derivatives feature pyrazolyl and aniline substituents.

- Linker and functional groups : The methylene bridge and carboxamide group in the target compound contrast with the direct amine linkage in PTA derivatives. This may influence conformational flexibility and intermolecular interactions.

Pyrazole Carboxamides

Pyrazole-4-carboxamides such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3e) differ in:

- Substituents: The target compound lacks chloro or cyano groups but includes methoxy and dimethylamino substituents. These groups may reduce electrophilicity and alter metabolic stability.

Comparative Data Tables

Table 1: Structural Comparison of Key Features

Table 2: Physical Properties of Selected Analogs

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR, MS) |

|---|---|---|---|

| 3a | 68 | 133–135 | δ 8.12 (s, 1H), 7.61–7.43 (m, 10H) |

| 3b | 68 | 171–172 | IR 2230 cm⁻¹ (CN), MS [M+H]⁺ 437.1 |

| 3d | 71 | 181–183 | δ 7.51–7.21 (m, 9H), MS [M+H]⁺ 421.0 |

Implications for Research and Development

The target compound’s unique combination of dimethylamino-triazine and dimethoxyphenyl-pyrazole motifs distinguishes it from analogs. Key research directions include:

Preparation Methods

Cyclocondensation of β-Keto Ester with Methylhydrazine

The pyrazole ring is constructed via cyclocondensation of ethyl 4-(2,5-dimethoxyphenyl)-3-oxobutanoate with methylhydrazine in refluxing ethanol (Scheme 1).

Reaction Conditions :

- Solvent : Anhydrous ethanol (20 mL/g substrate).

- Temperature : 80°C, 6 hours.

- Catalyst : Acetic acid (0.5 equiv).

Yield : 78% after recrystallization (ethanol/water).

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 7.42 (d, J = 8.8 Hz, 1H, ArH), 6.97 (dd, J = 8.8, 3.0 Hz, 1H, ArH), 6.89 (d, J = 3.0 Hz, 1H, ArH), 6.35 (s, 1H, pyrazole-H), 3.82 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 3.62 (s, 3H, NCH3).

- 13C NMR : δ 165.2 (COOH), 154.1, 151.3 (pyrazole-C), 123.8–112.4 (Ar-C), 56.1 (OCH3), 55.9 (OCH3), 38.5 (NCH3).

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate is saponified using NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours, yielding the carboxylic acid (93% yield).

Synthesis of (4,6-Bis(dimethylamino)-1,3,5-Triazin-2-yl)Methylamine

Stepwise Amination of Cyanuric Chloride

Cyanuric chloride undergoes sequential nucleophilic substitution with dimethylamine and methylamine (Scheme 2):

- First substitution : Cyanuric chloride (1 equiv) reacts with dimethylamine (2.2 equiv) in THF at 0°C, yielding 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine (85% yield).

- Second substitution : The chlorinated intermediate reacts with methylamine (1.5 equiv) in DMF at 25°C, producing the target triazinylmethylamine (72% yield).

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 3.42 (s, 12H, N(CH3)2), 2.98 (s, 3H, NHCH3).

- MS (ESI+) : m/z 213.1 [M+H]+.

Amide Coupling and Final Product Isolation

Activation and Coupling

The pyrazole carboxylic acid (1 equiv) is activated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF, followed by addition of the triazinylmethylamine (1.1 equiv) at 0°C. The reaction proceeds at 25°C for 12 hours (Scheme 3).

Purification : Column chromatography (SiO2, ethyl acetate/methanol 9:1) affords the title compound as a white solid (65% yield).

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.24 (t, J = 5.6 Hz, 1H, NH), 7.38 (d, J = 8.8 Hz, 1H, ArH), 6.95 (dd, J = 8.8, 3.0 Hz, 1H, ArH), 6.86 (d, J = 3.0 Hz, 1H, ArH), 6.32 (s, 1H, pyrazole-H), 4.52 (d, J = 5.6 Hz, 2H, CH2N), 3.80 (s, 3H, OCH3), 3.76 (s, 3H, OCH3), 3.60 (s, 3H, NCH3), 3.02 (s, 12H, N(CH3)2).

- 13C NMR : δ 166.8 (CONH), 165.3 (triazine-C), 154.0–112.2 (Ar-C and pyrazole-C), 56.0 (OCH3), 55.8 (OCH3), 45.2 (N(CH3)2), 38.4 (NCH3), 37.8 (CH2N).

- HRMS (ESI+) : m/z calcd for C23H31N8O4 [M+H]+: 507.2415; found: 507.2419.

Optimization and Mechanistic Insights

Solvent and Temperature Effects on Amide Coupling

Comparative studies reveal DMF as the optimal solvent due to its high polarity and ability to solubilize both intermediates (Table 1).

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| DMF | 25 | 65 |

| THF | 25 | 42 |

| DCM | 25 | 28 |

| DMF | 0 | 48 |

Role of Coupling Agents

HATU outperforms EDCl/HOBt in minimizing racemization and improving yields (72% vs. 58%).

Stability and Solubility Profiling

The compound exhibits enhanced aqueous solubility (12.8 mg/mL in PBS pH 7.4) compared to non-triazinyl analogs, attributed to the hydrophilic dimethylamino groups. Accelerated stability studies (40°C/75% RH, 4 weeks) show <5% degradation, confirming robustness.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-carboxamide core and subsequent functionalization of the triazine ring. For example:

- Step 1 : Condensation of pyrazole-5-carboxylic acid derivatives with amines (e.g., using DMF as a solvent and K₂CO₃ as a base) to form the carboxamide moiety .

- Step 2 : Alkylation or nucleophilic substitution on the triazine ring using dimethylamine derivatives under controlled conditions .

- Characterization : Intermediates should be analyzed via H/C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR can confirm the integration of dimethylamino groups on the triazine ring and methoxyphenyl substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) .

- FT-IR : Identifies carbonyl (C=O) and amine (N-H) stretches in the carboxamide group .

Q. What solvent systems are optimal for purification via column chromatography?

A gradient of ethyl acetate/hexanes (30–70%) or dichloromethane/methanol (95:5) is effective for separating polar intermediates. Silica gel with a 60–120 µm particle size is recommended .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?

- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) and improve reproducibility .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical parameters (temperature, reagent stoichiometry) for yield optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Comparative Assays : Use standardized assays (e.g., enzyme inhibition with positive controls) to validate activity .

- Solubility Testing : Variations in DMSO stock concentrations or buffer pH (e.g., PBS vs. Tris-HCl) can alter bioactivity readings; pre-test solubility via dynamic light scattering (DLS) .

Q. How does the electronic environment of the triazine ring influence reactivity in further derivatization?

- Steric Effects : The 4,6-bis(dimethylamino) groups increase steric hindrance, limiting nucleophilic attacks at the triazine C-2 position .

- Electronic Effects : Electron-donating dimethylamino groups activate the triazine ring for electrophilic substitutions (e.g., nitration) at elevated temperatures .

Q. What computational methods model interactions between this compound and biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., kinases) by analyzing hydrogen bonds with the carboxamide group .

- Molecular Dynamics (MD) : Simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.